- Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
CAS-Nr.:936694-19-8
MF:C22H35BN2O4
MW:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
- 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
- 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
- tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
- tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
-
- MDL: MFCD16294502
- Inchi: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
- InChI-Schlüssel: AAEYFMAHSYKHGD-UHFFFAOYSA-N
- Lächelt: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 402.26900
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 6
Experimentelle Eigenschaften
- Dichte: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 125-130 °C
- PSA: 51.24000
- LogP: 2.91430
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Store at room temperature
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A456132-250mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A456132-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 1g |
$25.0 | 2025-04-15 | |
| Ambeed | A456132-5g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 5g |
$62.0 | 2025-04-15 | |
| Ambeed | A456132-10g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 10g |
$106.0 | 2025-04-15 | |
| Ambeed | A456132-25g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 25g |
$217.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ733-200mg |
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |
936694-19-8 | 95+% | 200mg |
113.0CNY | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230040-250mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 250mg |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230040-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 1g |
¥66.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230040-5g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 5g |
¥292.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230040-10g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 10g |
¥573.0 | 2024-04-17 |
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; rt → reflux; 4 h, reflux; reflux → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
Referenz
- Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt
Referenz
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referenz
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referenz
- Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Synthesis of heterobifunctional BRAF degraders as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 90 °C
Referenz
- Preparation of novel bifunctional compounds as MerTK degraders and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
Referenz
- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 3 h, 80 °C; cooled
Referenz
- Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU, Tetrahedron, 2008, 64(44), 10195-10200
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C
Referenz
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C
Referenz
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 80 °C
Referenz
- Preparation of triazolopyridine compounds as antitumor agents, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 3 h, rt
Referenz
- Indazole compound or salt thereof, and pharmaceutical composition, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referenz
- Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials
- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- N-Boc-piperazine
- 4-Bromobenzyl bromide
- Bis(pinacolato)diborane
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:936694-19-8)tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Bestellnummer:A859693
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):177.0
Email:sales@amadischem.com
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Verwandte Literatur
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936694-19-8)tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Reinheit:99%
Menge:25g
Preis ($):177.0